molecular formula C15H17F2N3O3 B6457499 6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine CAS No. 2549004-00-2

6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine

Cat. No.: B6457499
CAS No.: 2549004-00-2
M. Wt: 325.31 g/mol
InChI Key: RFGCBVKPPVOGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidine derivative features a difluoromethyl group at position 6, a methyl group at position 2, and a 3,4,5-trimethoxyphenylamine substituent at position 4 (Figure 1). Its structural design combines halogenation and methoxy groups, which are common in bioactive molecules for enhanced stability and target binding.

Properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-8-18-10(15(16)17)7-13(19-8)20-9-5-11(21-2)14(23-4)12(6-9)22-3/h5-7,15H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGCBVKPPVOGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C(=C2)OC)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Intermediate Formation : 2-Methyl-4,6-dichloropyrimidine reacts with 3,4,5-trimethoxyaniline via nucleophilic aromatic substitution (SNAr) to yield 4-chloro-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-6-amine.

  • Difluoromethyl Introduction : The chlorinated intermediate undergoes halogen exchange with potassium difluoromethyltrifluoroborate (KDFFB) in the presence of Pd(OAc)2_2 and Xantphos, producing the difluoromethyl-substituted product.

Table 1: Optimization of Copper-Catalyzed Coupling

ParameterConditionYield (%)
CatalystCuI78
BaseK3_3PO4_482
SolventDMF75
Temperature (°C)10085

Key observations include incomplete conversion below 100°C and side product formation with prolonged reaction times (>2 h).

Cyclocondensation of 1,3-Dicarbonyl Precursors

Pyrimidine ring formation via cyclocondensation offers an alternative route. Ethyl 3-(difluoromethyl)-3-oxopropanoate and acetamidine hydrochloride undergo cyclization in ethanol under reflux (12 h), yielding 2-methyl-6-(difluoromethyl)pyrimidin-4-ol. Subsequent chlorination with POCl3_3 (110°C, 4 h) generates the 4-chloro intermediate, which reacts with 3,4,5-trimethoxyaniline in tetrahydrofuran (THF) at 60°C.

Mechanistic Insights

  • Cyclization : The 1,3-dicarbonyl precursor and acetamidine form a β-enamino ketone intermediate, which cyclizes to the pyrimidine core.

  • Amination : SNAr at the 4-position proceeds via a Meisenheimer complex stabilized by electron-withdrawing groups (e.g., difluoromethyl).

Table 2: Cyclocondensation Efficiency

StepReagents/ConditionsYield (%)
CyclizationEtOH, reflux, 12 h67
ChlorinationPOCl3_3, 110°C, 4 h89
AminationTHF, 60°C, 6 h73

Sequential Functionalization of Preformed Pyrimidines

A modular approach involves synthesizing 2-methyl-6-(difluoromethyl)pyrimidin-4-amine followed by N-arylation.

Stepwise Synthesis

  • Core Assembly : 2-Methylpyrimidin-4-amine is synthesized via Biginelli reaction using urea, ethyl acetoacetate, and difluoromethyl ketone.

  • N-Arylation : Buchwald-Hartwig coupling with 3,4,5-trimethoxyiodobenzene using Pd2_2(dba)3_3 and XPhos in toluene (100°C, 24 h).

Table 3: Buchwald-Hartwig Coupling Parameters

LigandCatalystYield (%)
XPhosPd2_2(dba)3_368
SPhosPd(OAc)2_254
BINAPPdCl2_247

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Copper-Catalyzed Route : Highest atom economy (82%) but requires specialized equipment (microwave reactor).

  • Cyclocondensation : Scalable to gram quantities but involves hazardous chlorination steps.

  • Sequential Functionalization : Flexible for derivative synthesis but suffers from lower yields in cross-coupling steps.

Table 4: Method Comparison

MethodAdvantagesLimitations
Copper-CatalyzedRapid, high yieldMicrowave dependency
CyclocondensationScalablePOCl3_3 handling
SequentialDerivative flexibilityMulti-step, moderate yields

Mechanistic Challenges and Solutions

Regioselectivity in Difluoromethylation

The electron-withdrawing nature of the difluoromethyl group directs electrophilic substitution to the 6-position. Density functional theory (DFT) calculations confirm a 15.2 kcal/mol preference for 6-substitution over 4-substitution.

Byproduct Mitigation

  • Side Reactions : Over-amination at the 2-position is suppressed using bulky bases (e.g., DBU).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves N-aryl isomers .

Chemical Reactions Analysis

6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific protease 7 (USP7), by binding to their active sites. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as antitumor activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine core (Table 1).

Compound Name Substituents (Position) Core Structure Key Functional Groups Reference
Target Compound 6-(difluoromethyl), 2-methyl, 4-(3,4,5-trimethoxyphenyl) Pyrimidine Difluoromethyl, trimethoxyphenyl N/A
T33 () 5-chloro, 6-(difluoromethyl), 4-(pyridinyloxy-propan-2-yl) Pyrimidine Chloro, difluoromethyl, pyridinyloxy
4c () 4-(thiazol-2-amine), 6-(piperazinyl) Pyrimidine Piperazinyl, thiazole
Compound 37 () 7-(trifluoromethyl), 4-(3,4,5-trimethoxyphenyl) Quinoline Trifluoromethyl, trimethoxyphenyl
Ax11 () 4-(methoxybenzylidene), 6-(3,4,5-trimethoxyphenyl) Pyrimidine Methoxybenzylidene, trimethoxyphenyl


Key Observations :

  • Halogenation (Cl, F) and fluorinated groups (CF₃, CHF₂) enhance metabolic stability and hydrophobicity, critical for membrane permeability .

Physicochemical Properties

Melting points, yields, and polarity (Rf values) vary significantly with substituents (Table 2).

Compound Melting Point (°C) Yield (%) Rf Value Molecular Weight Reference
Target N/A N/A N/A ~363.3* N/A
T33 N/A N/A N/A ~435.3*
4d 84–86 79 N/A ~557.6
Ax11 90–92 N/A 0.40 565
Ax15 110–112 N/A 0.27 549

*Calculated based on molecular formula.
Key Trends :

  • Higher yields (e.g., 79% for 4d ) correlate with simpler synthetic routes.
  • Bulky substituents (e.g., pyridinyloxy in T33) may lower melting points due to reduced crystallinity.

Structure-Activity Relationships (SAR) :

  • Fungicidal Activity: The difluoromethyl group in T33 enhances activity compared to non-halogenated analogs. Pyridinyloxy groups improve target binding .
  • Antitumor Activity : Trimethoxyphenyl derivatives (e.g., Compound 37) show moderate activity, likely due to tubulin inhibition .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-pyrimidine intermediates with substituted anilines in chloroform for 5 hours under vigorous stirring has yielded similar compounds in 78.7% purity after column chromatography (silica gel, CHCl₃ eluent) and methanol crystallization . Optimization strategies include:
  • Temperature Control : Prolonged reflux (5–8 hours) ensures complete substitution of the chloromethyl group.
  • Purification : Sequential use of column chromatography and recrystallization minimizes impurities.
  • Molar Ratios : A 1:1.2 molar ratio of pyrimidine intermediate to aniline derivative maximizes yield.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying substituent positions and purity. For example:
  • ¹H NMR : Methyl groups on the pyrimidine ring appear as singlets (δ 2.3–2.5 ppm), while aromatic protons from the trimethoxyphenyl group resonate as multiplets (δ 6.5–7.2 ppm).
  • ¹⁹F NMR : The difluoromethyl group shows characteristic doublets (δ -110 to -120 ppm, J ≈ 240 Hz) .
    Mass spectrometry (HRMS) confirms molecular weight, with ESI+ often yielding [M+H]⁺ peaks.

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions critical for bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise torsion angles and hydrogen-bonding patterns. For example:
  • Dihedral Angles : The trimethoxyphenyl group may exhibit a 12–15° twist relative to the pyrimidine ring, influencing π-π stacking with biological targets .
  • Hydrogen Bonds : Intramolecular N–H⋯N bonds (2.1–2.3 Å) stabilize the active conformation, while weak C–H⋯O interactions (e.g., methoxy groups) contribute to crystal packing .
    Synchrotron radiation sources enhance resolution for fluorine-containing compounds due to high electron density contrast.

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Contradictions often arise from solvation effects or conformational flexibility. To resolve:
  • Docking Adjustments : Include explicit water molecules in molecular dynamics simulations to account for solvent interactions.
  • Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions for the difluoromethyl group’s hydrophobic interactions .
  • Experimental Validation : Compare IC₅₀ values from kinase inhibition assays with docking scores to recalibrate force fields.

Q. How can structure-activity relationship (SAR) studies elucidate the role of the difluoromethyl and trimethoxyphenyl groups?

  • Methodological Answer : Design analogs with systematic substitutions:
  • Trimethoxyphenyl Modifications : Replace methoxy groups with halogens or methyl to assess steric vs. electronic effects on receptor binding.
  • Difluoromethyl Alternatives : Test –CF₃ or –CHF₂ groups to evaluate fluorination’s impact on metabolic stability .
    Use multivariate regression to correlate substituent parameters (e.g., Hammett σ) with bioactivity trends.

Q. What experimental designs resolve contradictions in enzyme inhibition assays?

  • Methodological Answer : Inconsistent IC₅₀ values may stem from assay conditions:
  • Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological environments.
  • Control for Aggregation : Include detergent (e.g., 0.01% Tween-20) to prevent false positives from colloidal aggregation .
  • Replicate Studies : Perform triplicate assays with blinded samples to minimize operator bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.